molecular formula C14H12ClNO2S B1228213 3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester

3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester

Cat. No. B1228213
M. Wt: 293.8 g/mol
InChI Key: RTEDDABNZSWIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester is an aryl sulfide.

Scientific Research Applications

Synthesis and Chemical Properties

  • The condensation of o-cyanomethylbenzoic acids with esters of 2-aminothiophene-3-carboxylic and 3-amino-thiophene-2-carboxylic acids leads to the production of isomeric 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylmethyl)-benzoic acids, their ethyl and phenacyl esters, with methylation occurring at N-3. These reactions are significant in the study of the spectroscopic characteristics of positional isomers, including carboxylic acids, their esters, and methylated products (Kucherenko, Zadorozhny, & Kovtunenko, 2008).

Pharmaceutical Synthesis

  • The synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate involves the preparation of 4-Amino[7-14C]benzoic acid, demonstrating the compound's utility in developing labeled pharmaceutical compounds (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Antimicrobial Applications

  • The compound has been used in the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which exhibit antimicrobial activity against pathogenic bacterial and fungal strains, highlighting its potential in antimicrobial agent development (Sah, Bidawat, Seth, & Gharu, 2014).

Material Science

  • The compound is instrumental in the synthesis of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors. This synthesis is vital in material science, particularly in developing new polymers with specific properties (Yamanaka, Jikei, & Kakimoto, 2000).

Biological Activity Research

  • Research into the biological activity of various derivatives, such as the synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives, shows the compound's role in exploring new pharmaceuticals with potential anti-inflammatory, analgesic, and antimicrobial properties (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).

properties

Product Name

3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester

Molecular Formula

C14H12ClNO2S

Molecular Weight

293.8 g/mol

IUPAC Name

methyl 3-amino-4-(4-chlorophenyl)sulfanylbenzoate

InChI

InChI=1S/C14H12ClNO2S/c1-18-14(17)9-2-7-13(12(16)8-9)19-11-5-3-10(15)4-6-11/h2-8H,16H2,1H3

InChI Key

RTEDDABNZSWIMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
3-Amino-4-[(4-chlorophenyl)thio]benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.